6-(Sec-butyl)pyridin-2-amine
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Overview
Description
6-(Sec-butyl)pyridin-2-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The sec-butyl group attached to the sixth position of the pyridine ring introduces steric hindrance and influences the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sec-butyl)pyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with sec-butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(Sec-butyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, electrophiles, strong bases like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Sec-butyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Sec-butyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sec-butyl group influences the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, lacking the sec-butyl group.
2-Aminopyridine: Similar structure but without the sec-butyl substitution.
6-Methylpyridin-2-amine: Contains a methyl group instead of a sec-butyl group at the sixth position.
Uniqueness
6-(Sec-butyl)pyridin-2-amine is unique due to the presence of the sec-butyl group, which introduces steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s selectivity and potency in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-butan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7(2)8-5-4-6-9(10)11-8/h4-7H,3H2,1-2H3,(H2,10,11) |
InChI Key |
CMYJFXHUXYMLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CC=C1)N |
Origin of Product |
United States |
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